molecular formula C16H23FN2O3S B2898065 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide CAS No. 2415513-43-6

4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide

Cat. No. B2898065
CAS RN: 2415513-43-6
M. Wt: 342.43
InChI Key: QMIGSWCXLPVXSI-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide, also known as FMPB, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug discovery and development. FMPB is a sulfonamide derivative that has been shown to exhibit promising pharmacological properties, making it a valuable tool for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is not fully understood. However, it is believed that 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide exerts its pharmacological effects through the inhibition of specific enzymes or receptors. For example, 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been shown to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide may alter the pH balance in certain tissues, leading to changes in physiological processes.
Biochemical and Physiological Effects
4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been shown to exhibit various biochemical and physiological effects. For example, 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been shown to inhibit the growth of certain bacterial and fungal strains. In addition, 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been shown to inhibit carbonic anhydrase, leading to changes in acid-base balance in the body. 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is its potential as a scaffold for the development of new drugs. The sulfonamide group in 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is a common pharmacophore in many drugs, making it a valuable starting point for the design of new drugs. In addition, 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been shown to exhibit various pharmacological properties, making it a valuable tool for researchers in the field of medicinal chemistry. However, one of the main limitations of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide. One area of research could focus on the development of new drugs based on the 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide scaffold. Researchers could also investigate the mechanism of action of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide in more detail, in order to better understand how it exerts its pharmacological effects. In addition, researchers could investigate the potential of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide as an antibacterial and antifungal agent, in order to develop new antibiotics. Finally, researchers could investigate ways to improve the solubility of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide, in order to make it easier to work with in lab experiments.
Conclusion
In conclusion, 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is a valuable tool for researchers in the field of medicinal chemistry. Its potential as a scaffold for the development of new drugs, as well as its various pharmacological properties, make it a promising compound for drug discovery and development. Further research is needed to fully understand the mechanism of action of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide and to explore its potential as an antibacterial and antifungal agent.

Synthesis Methods

The synthesis of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with oxan-4-amine and pyrrolidine in the presence of a base. The reaction yields 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide as a white solid, which is then purified through recrystallization. The purity of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. One of the main applications of 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is as a scaffold for the development of new drugs. The sulfonamide group in 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is a common pharmacophore in many drugs, making it a valuable starting point for the design of new drugs. 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has also been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes. In addition, 4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-12-10-13(17)2-3-16(12)23(20,21)18-14-4-7-19(11-14)15-5-8-22-9-6-15/h2-3,10,14-15,18H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIGSWCXLPVXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide

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